

# Phosphorus trifluoride phase diagram and critical point.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

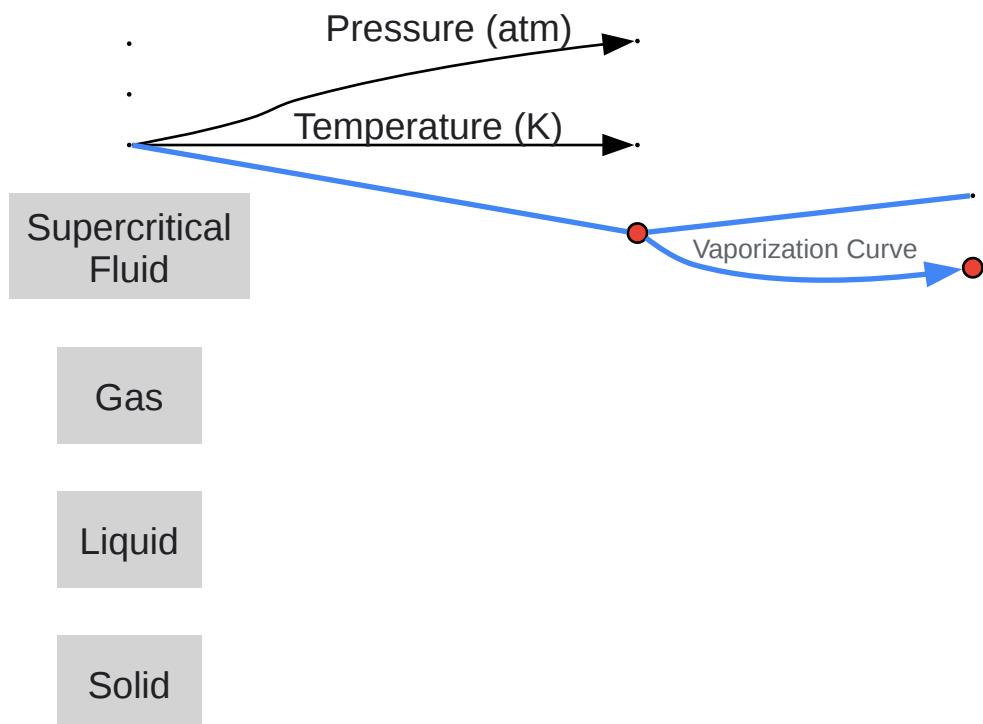
Compound Name: **Phosphorus trifluoride**

Cat. No.: **B081247**

[Get Quote](#)

An In-depth Technical Guide to the Phase Diagram and Critical Point of **Phosphorus Trifluoride (PF3)**

This technical guide provides a comprehensive overview of the phase behavior of **phosphorus trifluoride (PF3)**, with a specific focus on its critical point and phase diagram. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize specialty gases and require a deep understanding of their physical properties under varying conditions.


## Quantitative Phase Data for Phosphorus Trifluoride

**Phosphorus trifluoride** is a colorless, odorless gas at standard temperature and pressure.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its phase transitions are characterized by specific temperatures and pressures, which are crucial for its handling, storage, and application in various processes. The key thermodynamic points for PF3 are summarized in the table below.

| Property                                   | Value  | Units | Citations                                                   |
|--------------------------------------------|--------|-------|-------------------------------------------------------------|
| Critical Temperature (T <sub>c</sub> )     | -2.05  | °C    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> |
| 271.10                                     | K      |       | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| Critical Pressure (P <sub>c</sub> )        | 42.73  | atm   | <a href="#">[1]</a> <a href="#">[2]</a>                     |
| 4.33                                       | MPa    |       | <a href="#">[1]</a>                                         |
| 42.69                                      | atm    |       | <a href="#">[4]</a>                                         |
| Triple Point Temperature (T <sub>t</sub> ) | -151.5 | °C    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| 121.65                                     | K      |       | <a href="#">[1]</a>                                         |
| -151.30                                    | °C     |       | <a href="#">[4]</a>                                         |
| Normal Boiling Point (T <sub>b</sub> )     | -101.8 | °C    | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| 171.35                                     | K      |       | <a href="#">[1]</a>                                         |
| -101.38                                    | °C     |       | <a href="#">[4]</a>                                         |
| Normal Melting Point                       | -151.5 | °C    | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| 121.6                                      | K      |       | <a href="#">[2]</a>                                         |

## Phosphorus Trifluoride Phase Diagram

The phase diagram of a substance illustrates the conditions of temperature and pressure under which its different phases (solid, liquid, gas) are thermodynamically stable. For PF<sub>3</sub>, the diagram is defined by the melting/freezing curve, the boiling/condensation curve, and the sublimation curve, which all meet at the triple point. The boiling curve terminates at the critical point, beyond which a distinct liquid-gas phase boundary ceases to exist.

Phase Diagram for Phosphorus Trifluoride (PF<sub>3</sub>)[Click to download full resolution via product page](#)

Caption: A simplified phase diagram of **Phosphorus Trifluoride (PF<sub>3</sub>)**.

## Experimental Determination of the Critical Point

While specific experimental literature detailing the determination of PF<sub>3</sub>'s critical point is not readily available, the general methodology for such determinations is well-established. It typically involves both experimental observation and theoretical calculation.

## Experimental Protocol: Sealed Tube Method

The critical point is the temperature and pressure at which the liquid and gas phases of a substance become indistinguishable.<sup>[5]</sup> A common experimental approach to determine this point is the sealed tube method.

- **Sample Preparation:** A small, pure sample of the substance (in this case, PF<sub>3</sub>) is sealed in a strong, transparent container, typically made of quartz or thick-walled glass, to withstand

high pressures. The amount of substance is calculated so that as it is heated, the pressure will rise towards the critical pressure.

- Heating and Observation: The sealed container is placed in a controlled heating apparatus that allows for gradual and uniform temperature increases. The sample is carefully observed as the temperature rises.
- Meniscus Disappearance: Initially, a clear boundary, the meniscus, is visible between the liquid and vapor phases. As the system approaches the critical temperature, the density of the liquid decreases while the density of the vapor increases.<sup>[6]</sup> At the critical point, the densities of both phases become equal, and the meniscus disappears, indicating the formation of a single supercritical fluid phase.<sup>[5]</sup>
- Data Recording: The temperature and pressure at which the meniscus vanishes are recorded as the critical temperature ( $T_c$ ) and critical pressure ( $P_c$ ). The process is often repeated with cooling to observe the reappearance of the meniscus to ensure accuracy.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the experimental determination of a critical point.

## Theoretical Calculation

In addition to experimental methods, the critical properties of a substance can be predicted using equations of state, such as the van der Waals equation. These theoretical models use molecular structure and intermolecular forces to estimate the critical temperature and pressure. [5] Modern computational chemistry techniques can also provide highly accurate predictions of these properties.

## Significance in Research and Development

Understanding the phase diagram and critical point of PF<sub>3</sub> is essential for its application in various fields:

- **Coordination Chemistry:** As a ligand, PF<sub>3</sub> is a strong  $\pi$ -acceptor, similar to carbon monoxide, and is used in the synthesis of metal complexes.[1][2] Controlling the phase of PF<sub>3</sub> is crucial for reaction kinetics and yield.
- **Materials Processing:** In semiconductor manufacturing and other advanced material processes, PF<sub>3</sub> can be used as a source of phosphorus or as a fluorinating agent.[7] Operating near the supercritical region can offer unique solvent properties and enhance reaction rates.
- **Safety and Handling:** Knowledge of the vapor pressure curve, boiling point, and critical point is fundamental for the safe design of storage cylinders, delivery systems, and reactors to prevent over-pressurization and phase-related hazards.[7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [webqc.org](http://webqc.org) [webqc.org]
- 2. Phosphorus trifluoride - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 3. Phosphorus\_trifluoride [[chemeurope.com](http://chemeurope.com)]
- 4. Phosphorus Trifluoride [[drugfuture.com](http://drugfuture.com)]

- 5. youtube.com [youtube.com]
- 6. physical chemistry - Triple Point of a compound and critical point - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Phosphorus Trifluoride: The Essential Gas for Next-Generation Material Processing - China Isotope Development [asiaisotopeintl.com]
- To cite this document: BenchChem. [Phosphorus trifluoride phase diagram and critical point.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081247#phosphorus-trifluoride-phase-diagram-and-critical-point]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)